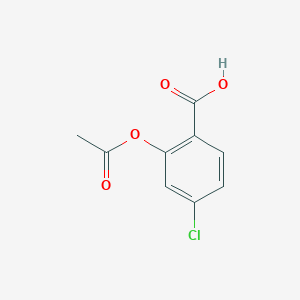

2-Acetoxy-4-chlorobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO4 |

|---|---|

Molecular Weight |

214.60 g/mol |

IUPAC Name |

2-acetyloxy-4-chlorobenzoic acid |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

ZJIZUFMFTHQLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to 2-Acetoxy-4-chlorobenzoic Acid Synthesis

The synthesis of this compound predominantly relies on well-established organic reactions, tailored to achieve the desired molecular architecture. The key strategies involve direct modification of a chlorinated precursor or building the molecule through a series of functional group interconversions.

Acetylation of Chlorinated Hydroxybenzoic Acids

The most direct and common method for synthesizing this compound is through the acetylation of 4-chlorosalicylic acid (4-chloro-2-hydroxybenzoic acid). prepchem.commedchemexpress.comnih.gov This reaction is analogous to the industrial synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. wikipedia.orgbyjus.com

The process typically involves treating 4-chlorosalicylic acid with an acetylating agent, most commonly acetic anhydride (B1165640). prepchem.com The reaction is usually catalyzed by a small amount of a strong acid, such as concentrated sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile. byjus.com The phenolic hydroxyl group of 4-chlorosalicylic acid then acts as a nucleophile, attacking the acetylating agent to form the ester linkage.

A typical laboratory-scale synthesis involves warming a mixture of 4-chlorosalicylic acid and acetic anhydride, followed by the addition of a few drops of concentrated sulfuric acid. prepchem.com This often initiates an exothermic reaction. After a period of stirring, the reaction mixture is poured into ice water to precipitate the product, this compound. prepchem.com

Table 1: Reagents and Conditions for Acetylation of 4-Chlorosalicylic Acid

| Starting Material | Acetylating Agent | Catalyst | Reaction Conditions | Product |

|---|---|---|---|---|

| 4-Chlorosalicylic acid | Acetic anhydride | Concentrated sulfuric acid | Warming to 40°C, then stirring at 60°C for 30 minutes | This compound |

This table summarizes a common laboratory procedure for the synthesis of this compound.

Functional Group Interconversions on Precursors

While direct acetylation of 4-chlorosalicylic acid is the most straightforward route, other pathways involving FGI can be envisioned. For instance, one could theoretically start from a precursor with a different functional group that can be converted to either the carboxylic acid or the acetoxy group.

An example of FGI in a related synthesis is the preparation of 2-acetoxy-5-chlorobenzoyl chloride, where 2-acetoxy-5-chlorobenzoic acid is treated with phosphorus pentachloride to convert the carboxylic acid into an acyl chloride. prepchem.com This highlights how functional groups on the chlorinated acetoxybenzoic acid core can be further manipulated for subsequent reactions.

In a broader context, the synthesis of substituted benzoic acids can sometimes begin from simpler aromatic compounds. For example, a multi-step synthesis could involve the chlorination of a suitable phenol (B47542) derivative, followed by carboxylation and finally acetylation. The specific sequence of these steps would be critical to avoid unwanted side reactions and to ensure the correct placement of the functional groups.

Regioselective Synthesis Considerations

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the synthesis of this compound from 4-chlorosalicylic acid, the key regioselective consideration is the selective acetylation of the phenolic hydroxyl group over the carboxylic acid group.

The higher nucleophilicity of the phenolic oxygen compared to the hydroxyl oxygen of the carboxylic acid group directs the acetylation to the desired position. The lone pair of electrons on the phenolic oxygen is more available to attack the electrophilic acetylating agent. The carboxylic acid group is resonance-stabilized and less nucleophilic, thus less likely to react under the typical reaction conditions used for acetylation.

Furthermore, the position of the chloro substituent at the 4-position influences the reactivity of the aromatic ring but does not interfere with the acetylation at the 2-position. The primary challenge in the synthesis of chlorinated salicylic acid derivatives is often the regioselective introduction of the chlorine atom onto the benzene (B151609) ring in the first place. For instance, the direct chlorination of salicylic acid is known to produce 5-chlorosalicylic acid. wikipedia.org Therefore, obtaining the 4-chloro isomer requires a different synthetic strategy, potentially starting from p-chlorophenol. lookchem.com

Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods in chemistry. This has led to the exploration of advanced techniques such as microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oatext.comrsc.org The use of microwave irradiation can accelerate reactions by efficiently and uniformly heating the reaction mixture. oatext.com

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented in the provided search results, the principles can be applied. Microwave heating has been successfully used for various esterification and acetylation reactions. mdpi.com For example, it has been employed in the synthesis of α,β-unsaturated compounds and 2-hydroxydeoxybenzoins, demonstrating its utility in promoting condensation and rearrangement reactions. oatext.comnih.gov A hypothetical microwave-assisted synthesis of this compound would likely involve placing the reactants (4-chlorosalicylic acid and acetic anhydride with a catalyst) in a sealed vessel and irradiating them in a microwave reactor for a short period. This would be expected to significantly shorten the reaction time compared to the conventional heating method.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netrsc.org Key principles of green chemistry include waste prevention, maximizing atom economy, and using safer solvents and catalysts. researchgate.net

In the context of this compound synthesis, several green chemistry principles can be applied:

Atom Economy: The acetylation of 4-chlorosalicylic acid with acetic anhydride is a relatively atom-economical reaction. The main byproduct is acetic acid, which is less hazardous than byproducts from other potential acetylating agents like acetyl chloride (which would produce HCl). byjus.com

Safer Solvents: Some traditional syntheses may use organic solvents. Exploring solvent-free conditions or using greener solvents like water, if feasible, would align with green chemistry principles. researchgate.net Microwave-assisted synthesis is often conducted under solvent-free conditions. oatext.com

Catalysis: Using a small amount of a recyclable or less hazardous catalyst is preferable. While sulfuric acid is effective, exploring solid acid catalysts that can be easily recovered and reused could be a greener alternative.

The broader field of organic synthesis is increasingly adopting these principles. For example, mechanochemical ball milling presents a solvent-free method for conducting multi-component reactions. rsc.org While not specifically reported for this compound, such techniques represent the future direction of chemical synthesis.

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the acetoxy ester, the carboxylic acid, and the substituted aromatic ring. Each of these sites offers distinct pathways for chemical transformations, from simple hydrolysis to more complex ring substitutions and radical-mediated processes.

The acetoxy group of this compound, being an ester, is susceptible to hydrolysis. This reaction involves the cleavage of the ester linkage, yielding 4-chlorosalicylic acid (4-chloro-2-hydroxybenzoic acid) and acetic acid. The process can be catalyzed by either acid or base, or it can occur under neutral conditions, often accelerated by heat.

Under aqueous conditions, the hydrolysis regenerates the ortho-hydroxyl group. This transformation is significant as the presence of a free hydroxyl group can influence other reactions, such as decarboxylation and electrophilic aromatic substitution, due to its strong electron-donating nature. Studies on analogous quinol esters demonstrate that hydrolysis is a fundamental reactivity pathway. acs.org For instance, the hydrolysis of similar compounds has been studied in various buffer solutions to determine the kinetics and mechanism of the ester cleavage. acs.org The stability of the resulting phenolate (B1203915) anion under basic conditions can facilitate this reaction.

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations. uomustansiriyah.edu.iq Common reactions involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile. libretexts.org

One primary transformation is the conversion to an acyl chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For the related compound 2-acetoxy-5-chlorobenzoic acid, reaction with PCl₅ in refluxing benzene yields the corresponding 2-acetoxy-5-chlorobenzoyl chloride. prepchem.com This highly reactive acyl chloride can then be used to synthesize esters, amides, and other acid derivatives.

Esterification is another key transformation. The carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst to form an ester. docbrown.info A patented process describes the reaction of this compound with dibenzyl ether, catalyzed by an acid, to produce the corresponding benzyl (B1604629) ester. google.com Reductions of the carboxylic acid group to a primary alcohol are also possible using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent. docbrown.info

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Acyl Chloride Formation | Phosphorus pentachloride (PCl₅) | 2-Acetoxy-4-chlorobenzoyl chloride | prepchem.com |

| Esterification (Benzyl Ester) | Dibenzyl ether, Acid catalyst | Benzyl 2-acetoxy-4-chlorobenzoate | google.com |

| Reduction to Alcohol | Lithium aluminum hydride (LiAlH₄) | (2-(Hydroxymethyl)-5-chlorophenyl) acetate (B1210297) | docbrown.info |

The reactivity of the benzene ring in this compound towards substitution reactions is governed by the directing effects of its substituents. The carboxylic acid group (-COOH) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position. doubtnut.com Conversely, the chloro (-Cl) and acetoxy (-OCOCH₃) groups are ortho-, para-directors, although they are also deactivating. docbrown.info

For electrophilic aromatic substitution (e.g., nitration, halogenation), the combined influence of these groups makes predicting the outcome complex. The strong deactivating nature of the carboxyl group generally makes the ring less susceptible to electrophilic attack, often requiring harsh reaction conditions. doubtnut.com The incoming electrophile would likely be directed to the position that is meta to the carboxyl group and ortho/para to the chloro and acetoxy groups.

Nucleophilic aromatic substitution, where a nucleophile replaces a group on the ring (typically the halogen), is generally difficult for aryl halides unless the ring is activated by potent electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.org In this compound, the carboxyl group is meta to the chlorine, providing only moderate activation. Therefore, vigorous conditions would be required to facilitate nucleophilic displacement of the chlorine atom.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction typically requires high temperatures or the presence of a catalyst. The rate of decarboxylation is significantly influenced by the other substituents on the aromatic ring. nist.gov

Specifically, decarboxylation is greatly accelerated by the presence of a hydroxyl group in the ortho or para position. nist.gov Therefore, the hydrolysis of the acetoxy group in this compound to form 4-chlorosalicylic acid would create a substrate that is much more prone to decarboxylation. The resulting 4-chlorophenol (B41353) would be formed upon heating.

Decarboxylation can also be a component of other synthetic sequences. For instance, halodecarboxylation reactions, such as the Hunsdiecker reaction, involve the conversion of a carboxylic acid (often via its silver salt) to an organohalide with the loss of CO₂. acs.org However, studies have shown that simple chloro-substituted benzoic acids can be resistant to some decarboxylative halogenation conditions. acs.org

The functional groups on this compound allow for several potential radical-mediated transformations. The carboxylic acid moiety, in particular, can serve as a precursor to an acyl radical. nih.gov Modern synthetic methods, such as visible-light photoredox catalysis, enable the conversion of aromatic carboxylic acids into their corresponding acyl radicals under mild, redox-neutral conditions. A plausible mechanism involves the in situ formation of a mixed anhydride from the carboxylic acid, which is then reduced by a photoexcited catalyst via a single-electron transfer. This reduced intermediate fragments to release CO₂, methanoate, and the desired acyl radical. nih.gov This radical can then participate in various C-C bond-forming reactions.

While specific radical reaction studies on this compound are not extensively documented, the principles of aryl radical chemistry suggest other possibilities. acs.org For example, under certain conditions, decarboxylation could proceed through a radical mechanism. Furthermore, photolysis could potentially lead to the homolytic cleavage of the C-Cl bond or reactions involving the ester group, expanding the scope of its chemical transformations. mdpi.com

Derivatives, Analogues, and Structural Modifications

Synthesis and Characterization of Ester Derivatives

The carboxyl group of 2-acetoxy-4-chlorobenzoic acid is a primary site for esterification reactions, allowing for the attachment of various alkyl, aryl, and other functionalized groups.

The synthesis of alkyl and aryl esters from this compound can be achieved through standard esterification protocols. One notable method involves the acid-catalyzed reaction of the parent carboxylic acid with alcohols or their precursors. For instance, benzyl (B1604629) esters of hydroxybenzoic acids can be prepared via an acid-catalyzed reaction between an alkylcarbonyloxybenzoic acid, such as this compound, and dibenzyl ether. google.comgoogleapis.com This process typically uses a strong acid catalyst like sulfuric acid. google.com

The general approach for esterification can also involve reacting the corresponding acyl chloride with an alcohol. mdpi.com For this compound, this would first involve conversion to 2-acetoxy-4-chlorobenzoyl chloride, which can then react with a wide range of alkyl and aryl alcohols to yield the desired esters. molaid.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Dibenzyl ether | Acid catalyst | Benzyl ester | google.comgoogleapis.com |

| 2-Acetoxy-4-chlorobenzoyl chloride | Alkyl/Aryl Alcohol | Base (e.g., Triethylamine) | Alkyl/Aryl ester | mdpi.commolaid.com |

Specific functionalized esters, such as propargyl esters, have been synthesized from this compound. The synthesis of this compound prop-2-inyl ester is achieved by reacting 4-chloroacetylsalicylic acid with propargyl alcohol. rsc.org This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent like dichloromethane (B109758) (DCM). rsc.org The resulting product is a white crystalline solid. rsc.org

A notable challenge in this synthesis is that the initial product may be a mixture of the desired acetylsalicylic acid ester and the corresponding salicylic (B10762653) acid ester. Therefore, a subsequent re-acetylation step is often performed to ensure the final product is fully acetylated. rsc.org

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloroacetylsalicylic acid (0.70 g, 3.26 mmol) |

| Reagents | Propargyl alcohol (0.21 ml, 3.59 mmol), DCC (0.74 g, 3.59 mmol), DMAP (0.08 g, 0.65 mmol) |

| Procedure | Reaction in anhydrous DCM, followed by a re-acetylation step. |

| Product | This compound prop-2-inyl ester |

| Yield | 51% (0.50 g, 1.98 mmol) |

| Appearance | White crystalline solid |

| Melting Point | 49 °C |

Amide and Amine Derivatives

The conversion of this compound into amides can be accomplished through standard methods, typically involving the activation of the carboxylic acid followed by reaction with an amine. sphinxsai.com However, a more profound structural modification involves the generation of amine derivatives by targeting the C-Cl bond on the aromatic ring.

A significant pathway for creating amine derivatives from related structures is the copper-catalyzed C-N cross-coupling reaction. nih.gov This method has been successfully used for the amination of 2-chlorobenzoic acids to produce a variety of N-aryl anthranilic acid derivatives. nih.gov For example, the reaction of 2,4-dichlorobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst results in the regioselective amination at the chlorine position ortho to the carboxylic acid group. nih.gov This suggests a viable route for converting 4-chloro-substituted benzoic acids into N-substituted amine derivatives, which are structurally related to anthranilic acids. The reaction proceeds effectively with both electron-rich and electron-deficient anilines. nih.gov

| Substrate | Amine | Catalyst System | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzoic acid | 4-Methoxyaniline | Cu/Cu₂O | K₂CO₃ / 2-Ethoxyethanol | N-(4-methoxyphenyl)anthranilic acid derivative | 86% |

Incorporation into Heterocyclic Systems

This compound serves as a valuable precursor for synthesizing more complex heterocyclic structures, such as chromones and anthranilic acid derivatives, which are significant scaffolds in medicinal chemistry. researchgate.net

Chromones, or 4H-1-benzopyran-4-ones, are an important class of oxygen-containing heterocyclic compounds. researchgate.net this compound is a documented starting material for the synthesis of chromone (B188151) analogues. scispace.com A versatile one-pot methodology for preparing functionalized 2-amino-3-cyano-4-chromones involves the acylation of malononitrile (B47326) with activated acetylsalicylic acid derivatives, followed by cyclization. arkat-usa.org

In this method, the acetylsalicylic acid derivative (such as this compound) is activated in-situ with N-hydroxybenzotriazole (HOBt). arkat-usa.orgresearchgate.net The resulting activated ester then reacts with malononitrile, leading to an intermediate that undergoes base-catalyzed intramolecular cyclization to form the chromone ring. This approach is noted for its high yields and short reaction times. arkat-usa.org

Anthranilic acid (2-aminobenzoic acid) derivatives are key intermediates in organic synthesis. A powerful method for converting chlorobenzoic acids into N-aryl anthranilic acid structures is through a chemo- and regioselective copper-catalyzed amination reaction. nih.gov This transformation is particularly effective for 2-chlorobenzoic acids, where the ortho-carboxylate group facilitates the C-N bond formation. nih.gov

In the context of a this compound framework, this chemistry points to a pathway for derivatization at the C4-position. Research on the amination of 2,4-dichlorobenzoic acid has shown that the reaction proceeds with high regioselectivity, with the incoming amine displacing the chlorine atom at the 2-position. nih.gov However, the Ullmann condensation, another copper-catalyzed reaction, has been used to react 2-chlorobenzoic acid with amines like p-aminobenzoic acid to form N-substituted anthranilic acid derivatives, which can then be cyclized into other heterocyclic systems like acridones. rsc.org This demonstrates that the C-Cl bond can be a site for forming anthranilic acid-type structures.

Formation of Acridine-Based Compounds

This compound and its closely related derivatives, particularly its hydrolyzed form 2-hydroxy-4-chlorobenzoic acid and other substituted chlorobenzoic acids, serve as important precursors in the synthesis of acridine (B1665455) and acridone (B373769) compounds. Acridines are a class of nitrogen-containing heterocyclic compounds with a characteristic planar three-ring structure, which has made them a subject of significant interest in medicinal chemistry and material science. rsc.orgptfarm.pl The synthesis of these complex scaffolds often involves cyclization reactions where the benzoic acid moiety provides a key part of the final structure.

Several established synthetic methodologies utilize chlorobenzoic acids for the preparation of the acridine nucleus. The most prominent among these are the Ullmann condensation and the Bernthsen synthesis.

The Ullmann condensation typically involves the reaction of an ortho-halobenzoic acid with an aniline derivative in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. jocpr.comijpsr.com This intermediate is then subjected to cyclization using a dehydrating agent like polyphosphoric acid or sulfuric acid to yield the corresponding acridone (9(10H)-acridinone). jocpr.comijpsr.comresearchgate.net For example, the reaction between o-chlorobenzoic acid and 2,4-dimethoxyaniline (B45885) produces 2,4-dimethoxy diphenylamine-2-carboxylic acid, which upon cyclization, forms a dimethoxy-substituted acridone. ijpsr.com

Another significant route is the Bernthsen acridine synthesis, which involves the condensation of a diphenylamine (B1679370) with a carboxylic acid, such as this compound, typically catalyzed by zinc chloride at high temperatures. nih.govpharmaguideline.com This method directly yields 9-substituted acridine derivatives. nih.gov A variation involves the reaction of 5-(arylamido/imido-alkyl)-2-chloro/2-hydroxy benzoic acid with diphenylamine in the presence of anhydrous aluminium chloride, heated to around 160°C, to produce N-substituted acridine derivatives. derpharmachemica.com

Furthermore, structural modifications can lead to different classes of acridine compounds. For instance, thioacridones, where the carbonyl group of acridone is replaced by a thiocarbonyl group, can be synthesized from 2-chlorobenzoic acid. mostwiedzy.pl The synthesis proceeds via an Ullmann condensation, followed by cyclization with phosphoryl chloride to give a 9,x-dichloroacridine intermediate. This intermediate is then treated with sodium hydrogen sulfide (B99878) to yield the final thioacridone product. mostwiedzy.pl

| Synthetic Method | Key Reactants | Typical Catalyst/Conditions | Intermediate | Final Product Type |

|---|---|---|---|---|

| Ullmann Condensation & Cyclization | o-Chlorobenzoic Acid + Substituted Aniline | Cu powder (condensation); PPA or H₂SO₄ (cyclization) | N-phenylanthranilic acid | Acridone |

| Bernthsen Synthesis | Diphenylamine + Carboxylic Acid | ZnCl₂, heat | None (direct cyclization) | 9-Substituted Acridine |

| Modified Acridine Synthesis | Substituted 2-chlorobenzoic acid + Diphenylamine | Anhydrous AlCl₃, ~160°C | None (direct cyclization) | N-Substituted Acridine |

| Thioacridone Synthesis | 2-Chlorobenzoic Acid + Aromatic Amine | 1. K₂CO₃; 2. POCl₃; 3. NaHS | Dichloroacridine | Thioacridone |

Supramolecular Architectures and Self-Assembly

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com this compound, by virtue of its functional groups, is well-suited to participate in self-assembly processes, leading to the formation of well-defined supramolecular architectures, particularly in the solid state.

The primary driving force for the self-assembly of this compound is hydrogen bonding mediated by the carboxylic acid group. Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds between two molecules. This interaction is characterized by the robust R²₂(8) graph-set motif. researchgate.net In this arrangement, the carboxyl groups of two separate molecules of this compound align to form a planar, eight-membered ring system, which acts as a fundamental building block, or "supramolecular synthon," for a more extended architecture.

Beyond this primary dimer formation, other weaker non-covalent interactions play a crucial role in organizing these dimers into a three-dimensional crystal lattice. These interactions include:

C-H···O Interactions: Hydrogen atoms from the phenyl ring and the methyl group of the acetoxy moiety can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl groups (both from the carboxylic acid and the ester) of neighboring molecules. researchgate.net

π-π Stacking: The planar aromatic rings can stack upon one another, an interaction driven by the favorable alignment of their π-electron systems. This helps to order the molecules in a columnar fashion.

Halogen Bonding: The chlorine atom at the C4 position can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic atom, such as an oxygen atom from a nearby carboxyl or carbonyl group.

The interplay of these varied interactions—strong hydrogen bonds, weaker C-H···O forces, and dispersive forces like π-π stacking—dictates the final crystal packing of the compound. The assembly can be visualized as chains or sheets of hydrogen-bonded dimers that are further cross-linked by the weaker interactions to form a stable, three-dimensional supramolecular structure. researchgate.netrsc.org

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| O-H···O Hydrogen Bond | Carboxylic acid (-COOH) groups of two molecules | Forms the primary and highly stable R²₂(8) dimer synthon. |

| C-H···O Interaction | Aromatic C-H and Methyl C-H with Carbonyl Oxygen (C=O) | Links the primary dimer units into extended chains or sheets. |

| π-π Stacking | Aromatic rings | Stabilizes the packing of molecular layers. |

| Halogen Bonding | Chlorine atom and an electronegative atom (e.g., Oxygen) | Provides additional directional stability to the 3D crystal lattice. |

Advanced Analytical Characterization Techniques for Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 2-Acetoxy-4-chlorobenzoic acid from mixtures and for assessing its purity.

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of organic compounds. wisc.eduslideshare.net It is frequently used to monitor the progress of chemical reactions by observing the disappearance of starting materials and the appearance of products. wisc.edu For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to get a preliminary assessment of the product's purity.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). libretexts.orgsavemyexams.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. libretexts.org

Table 2: Typical TLC Parameters for Aromatic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or acetic acid). The exact ratio is optimized to achieve good separation. |

By comparing the Rf value of the synthesized product to that of a pure standard of this compound, a qualitative assessment of its identity and purity can be made. The presence of multiple spots would indicate impurities. adrona.lv

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comeprajournals.com It offers high resolution, sensitivity, and reproducibility, making it the method of choice for determining the purity and stability of pharmaceutical ingredients and chemical intermediates like this compound. ekb.eg

A typical HPLC system for the analysis of this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. eprajournals.comekb.eg Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with a mixture of buffered water and acetonitrile/methanol. |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

HPLC is crucial for:

Purity Assessment: Quantifying the amount of this compound in a sample and detecting impurities, even at very low levels. ekb.eg

Stability Studies: Monitoring the degradation of the compound over time under various storage conditions. The appearance of new peaks would indicate the formation of degradation products.

The development and validation of an HPLC method according to guidelines from the International Conference on Harmonisation (ICH) ensures its accuracy, precision, and reliability for quality control purposes. ekb.eg

X-ray Crystallography and Solid-State Structure Analysis

This technique provides invaluable information on:

Molecular Conformation: The spatial arrangement of the acetoxy and carboxylic acid groups relative to the benzene (B151609) ring.

Intermolecular Interactions: The nature of hydrogen bonding and other non-covalent interactions that dictate the packing of the molecules in the crystal lattice.

For example, X-ray analysis of related substituted (η³-allyl)palladium complexes has revealed how different substituents influence the conformation of the six-membered ring. nih.gov Similarly, for this compound, X-ray crystallography would elucidate the planarity of the molecule and the torsion angles between the substituents and the aromatic ring. This structural information is fundamental to understanding its physical properties and reactivity.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetoxy-4-pentadecylbenzoic acid |

| 4-chlorobenzoic acid |

| 4-chlorosalicylic acid |

| Acetonitrile |

| Alumina |

| Ethyl acetate |

| Hexane |

| Methanol |

| Potassium permanganate |

| Silica gel |

| Toluene |

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship (SRR) Studies

The reactivity of 2-Acetoxy-4-chlorobenzoic acid is intricately linked to the electronic and steric properties of its substituents: the acetoxy group at the ortho position and the chlorine atom at the para position relative to the carboxylic acid function. These substituents modulate the electron density distribution within the benzene (B151609) ring and the carboxyl group, thereby influencing the molecule's acidity and its susceptibility to various chemical transformations.

Electronic and Steric Effects of Substituents

The electronic influence of a substituent on the reactivity of a benzene derivative can be quantitatively assessed using Hammett constants (σ). These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent. The acetoxy group and the chloro group both exhibit electron-withdrawing inductive effects (-I), while their resonance effects (+M for chloro, and a more complex behavior for acetoxy) also play a role.

The chloro group at the para position is moderately electron-withdrawing. This is due to its strong inductive effect (-I) which outweighs its weaker resonance effect (+M). This withdrawal of electron density from the benzene ring stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid compared to the unsubstituted parent molecule.

The acetoxy group at the ortho position has a more complex influence. It is also electron-withdrawing, which can be seen from its positive Hammett constant. stenutz.eu However, being in the ortho position, it can also exert significant steric effects. This "ortho-effect" is a combination of steric and electronic factors that often leads to an increase in the acidity of benzoic acids, regardless of the electronic nature of the substituent. dalalinstitute.com The steric hindrance caused by the ortho-acetoxy group can force the carboxylic acid group out of the plane of the benzene ring. This reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid.

Below is a table of Hammett constants for the relevant substituents.

| Substituent | Hammett Constant (σm) | Hammett Constant (σp) |

| -OCOCH₃ | 0.36 | 0.28 |

| -Cl | 0.37 | 0.23 |

| Data sourced from multiple chemical databases and literature. stenutz.euchegg.com |

For ortho substituents, the standard Hammett equation is often not applicable due to the pronounced steric interactions. The Taft equation was developed to separate the polar (inductive and resonance) and steric effects of a substituent. dalalinstitute.comwikipedia.org The Taft equation is expressed as:

log(k/k₀) = ρσ + δEs

where:

k and k₀ are the rate constants for the substituted and reference reactions, respectively.

ρ* is the sensitivity factor to polar effects.

σ* is the polar substituent constant.

δ is the sensitivity factor to steric effects.

Es is the steric substituent constant. wikipedia.org

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QRAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QRAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. These models are built by finding a statistically significant correlation between a set of molecular descriptors and the observed activity or reactivity.

For substituted benzoic acids, QSAR and QRAR studies often employ a variety of molecular descriptors, including:

Electronic descriptors: Hammett constants (σ), calculated atomic charges, and frontier molecular orbital energies (HOMO and LUMO). acs.org

Steric descriptors: Taft's steric parameter (Es), molar refractivity (MR), and other geometric parameters. acs.orggalaxy.ai

Hydrophobic descriptors: The partition coefficient (logP), which describes the lipophilicity of the molecule.

While no specific QSAR or QRAR models for this compound were identified in the reviewed literature, numerous studies have successfully modeled the pKa values and other properties of substituted benzoic acids. acs.orgacs.orgnih.gov These studies consistently demonstrate that a combination of electronic and steric descriptors is necessary to build robust and predictive models, especially when dealing with ortho-substituted compounds. acs.orgnih.gov

For instance, a study on the binding constants of substituted benzoic acids with bovine serum albumin found that while Hammett constants could correlate the binding of meta- and para-isomers, a multi-parameter QSAR model was required to describe the behavior of ortho-substituted acids, highlighting the importance of steric effects. nih.gov Another study on predicting the pKa values of benzoic acids using 3D- and 4D-QSAR schemes also emphasized the need to account for both steric and electronic effects. acs.org

The development of a specific QSAR/QRAR model for this compound would require experimental data on its reactivity or activity in a specific system, along with the calculation of a wide range of molecular descriptors. Such a model could then be used to predict the properties of other, structurally related compounds.

Exploration of Chemical and Material Science Applications

Role as a Synthetic Intermediate in Organic Chemistry

2-Acetoxy-4-chlorobenzoic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites: the carboxylic acid, the ester, and the chlorinated aromatic ring, which can be selectively targeted and transformed.

The strategic placement of the chloro and acetoxy groups on the benzoic acid framework makes this compound a valuable precursor for the synthesis of a variety of advanced chemical intermediates. The reactivity of its acyl chloride derivative, 2-acetoxy-4-chlorobenzoyl chloride, highlights its role in creating more elaborate molecules. chemsrc.com For instance, derivatives of this compound can be utilized in the synthesis of complex heterocyclic structures and other substituted aromatic compounds, which are key components in medicinal chemistry and materials science. bldpharm.comquora.com The interplay between the different functional groups allows for sequential and controlled reactions, making it a strategic starting material for multi-step syntheses.

The transformation of related acetoxybenzoic acid isomers into various derivatives illustrates the synthetic potential within this class of compounds. For example, the conversion of 5-chlorosalicylic acid to 2-acetoxy-5-chlorobenzoic acid through reaction with acetic anhydride (B1165640) demonstrates a common synthetic route that can be adapted for this compound. prepchem.com Furthermore, the modification of the carboxylic acid group, or the hydrolysis of the ester to a phenol (B47542), opens up pathways to a wide range of substituted aromatic building blocks.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgfrontiersin.orgnih.govscielo.br These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov While direct participation of this compound in well-known named MCRs is not extensively documented in readily available literature, its structural motifs are relevant to this field.

The carboxylic acid functionality is a key component in many MCRs, such as the Ugi and Passerini reactions. nih.govscielo.br For instance, the Ugi four-component reaction (Ugi-4CR) typically involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide. scielo.br Benzoic acid derivatives are frequently employed in such reactions to generate diverse libraries of peptidomimetic compounds. scielo.br

Similarly, the Groebke–Blackburn–Bienaymé (GBB) reaction, another important MCR, utilizes aldehydes, isocyanides, and amidines to produce substituted imidazopyridines. beilstein-journals.org The aldehyde component is often generated in situ from a corresponding carboxylic acid or alcohol. The structural framework of this compound, with its potential for conversion into various reactive intermediates, makes it a plausible candidate for designing novel MCRs or for the synthesis of substrates for such reactions.

Applications in Materials Science

The unique combination of functional groups in this compound and its derivatives lends itself to various applications in materials science, ranging from surface protection to the development of advanced functional materials.

Benzoic acid and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly carbon steel, in acidic environments. ijraset.com Their inhibitory action is generally attributed to the adsorption of the molecule onto the metal surface, forming a protective layer that blocks the active sites for corrosion. researchgate.net The efficiency of inhibition is influenced by the nature and position of substituents on the benzene (B151609) ring.

Research on related compounds, such as 2-chlorobenzoic acid, has demonstrated its ability to inhibit the corrosion of mild steel in hydrochloric acid solutions. ijraset.com The presence of the carboxylic acid group and the chlorine atom are crucial for this activity. ijraset.com It is plausible that this compound could function similarly, with the acetoxy group potentially modifying its solubility and adsorption characteristics.

Corrosion inhibitor formulations are often complex mixtures that can include film-forming compounds, surfactants, and solvents. google.com Compounds with carboxylic acid groups are frequently used as part of the film-forming portion of these formulations. google.com The molecular structure of this compound makes it a candidate for inclusion in such protective coatings.

The carboxylic acid group in this compound makes it a suitable ligand for coordinating with metal ions to form metal complexes. ajol.inforesearchgate.net The coordination can occur through the deprotonated carboxylate group, which can act as a mono- or bidentate ligand. The presence of the acetoxy group and the chlorine atom can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. nih.gov

One area of significant interest is the use of aromatic carboxylic acids as ligands for lanthanide ions to create luminescent complexes. frontiersin.orgresearchgate.netnih.govnih.gov In these complexes, the organic ligand often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. nih.gov This process, known as the antenna effect or sensitization, is crucial for achieving bright lanthanide luminescence. frontiersin.org

The synthesis of luminescent lanthanide complexes often involves ligands that can efficiently absorb UV or visible light and have appropriate energy levels to facilitate energy transfer to the lanthanide ion. frontiersin.orgnih.gov While specific studies on this compound in this context are not widely reported, the general principles of ligand design for luminescent lanthanide complexes suggest its potential. The aromatic ring serves as a chromophore, and the carboxylate group provides a strong coordination site for the lanthanide ion. The substituents on the ring can be modified to tune the photophysical properties of the complex.

| Complex Type | Potential Application | Role of this compound derivative |

| Transition Metal Complexes | Catalysis, Antimicrobial agents | Ligand providing stability and specific electronic properties |

| Lanthanide Complexes | Luminescent probes, Bio-imaging | Antenna ligand for sensitization of lanthanide emission |

Aromatic carboxylic acids and their derivatives are important monomers in the synthesis of various polymers, including polyesters and polyamides. For example, 4-hydroxybenzoic acid and its acetylated form, 4-acetoxybenzoic acid, are key monomers in the production of liquid crystal polymers (LCPs) like Vectra. mdpi.com The polymerization typically proceeds through a polycondensation reaction, where the ester and carboxylic acid groups react to form polyester (B1180765) linkages, releasing a small molecule like acetic acid. mdpi.com

Given its structural similarity to these monomers, this compound could potentially be used as a co-monomer in the synthesis of specialized polymers. The presence of the chlorine atom would modify the properties of the resulting polymer, potentially enhancing its thermal stability, flame retardancy, or altering its solubility and liquid crystalline behavior. The acetoxy group serves as a leaving group in the polycondensation reaction.

The synthesis of novel monomers for specialty polymers is an active area of research. dtic.miletsu.edu The functional groups on this compound allow for its incorporation into polymer chains through various polymerization techniques. For instance, after conversion to a more reactive derivative like an acid chloride or an ester, it could be used in step-growth polymerization to create new polyesters or polyamides with tailored properties.

| Polymer Type | Potential Monomer Role | Resulting Polymer Property Modification |

| Polyesters | Co-monomer in polycondensation | Enhanced thermal stability, flame retardancy, modified solubility |

| Polyamides | Co-monomer after conversion | Introduction of chloro- and acetoxy- functionalities for specific applications |

Catalytic Roles or Involvement in Catalytic Systems

Scientific literature does not currently provide evidence of direct catalytic applications for this compound. Research into the catalytic functionalities of various benzoic acid derivatives is an active area of chemical science; however, studies focusing specifically on the catalytic properties of this compound are not prominently documented.

While direct catalytic use is not established, it is noteworthy that structurally related compounds are utilized in catalytic processes. For instance, 4-chlorobenzoic acid has been employed as an additive to enhance the enantioselectivity in the synthesis of dihydroflavone compounds. researchgate.net In these reactions, it is thought to co-catalyze the reaction by activating the substrates through hydrogen bonding. researchgate.net

Furthermore, various chlorobenzoic acids are involved as substrates or precursors in metal-catalyzed reactions. For example, 2-chlorobenzoic acid is a substrate in copper-catalyzed amination reactions, a process significant for the industrial production of amino compounds. scispace.com Additionally, the catalytic ozonation of p-chlorobenzoic acid has been studied using materials like thermally pretreated zeolite, which demonstrates catalytic activity in the degradation of this pollutant. uomustansiriyah.edu.iq

It is important to distinguish that in these examples, the catalytic activity is attributed to the metal catalyst (e.g., copper, palladium) or a specially prepared catalytic material (e.g., modified zeolite), and not to the chlorobenzoic acid derivative itself. The benzoic acid derivatives in these instances are reactants or molecules being acted upon by the catalyst.

At present, there are no detailed research findings or established data tables in the scientific literature that describe this compound acting as a catalyst or being a fundamental component of a catalytic system. Its primary role in reported chemical processes appears to be that of a reactant or a chemical intermediate. sioc-journal.cn

Environmental Chemistry and Degradation Pathways

Environmental Fate Studies

The environmental fate of 2-Acetoxy-4-chlorobenzoic acid is largely determined by its susceptibility to hydrolysis and photodegradation. These abiotic processes are the initial steps that can transform the parent compound into simpler, often less toxic, intermediates that can then be further degraded.

Hydrolytic Degradation Mechanisms

The primary and most rapid hydrolytic degradation pathway for this compound is the cleavage of its ester bond. This reaction is influenced by pH and temperature. uoradea.rosciforum.net In aqueous environments, the acetoxy group is hydrolyzed to a hydroxyl group, yielding 4-chloro-2-hydroxybenzoic acid and acetic acid. journaljpri.comresearchgate.net This process is analogous to the well-documented hydrolysis of acetylsalicylic acid (aspirin) into salicylic (B10762653) acid and acetic acid. uoradea.rorsc.org The rate of this hydrolysis is significantly faster in alkaline conditions compared to acidic or neutral pH. sciforum.net

A secondary, and much slower, hydrolytic process is the dechlorination of the aromatic ring. The carbon-chlorine bond in chlorobenzoic acids is generally stable to hydrolysis. However, under specific conditions, particularly at elevated temperatures, hydrolytic dechlorination of compounds like monochloroacetate and dichloroacetate (B87207) can occur, releasing a chloride anion. researchgate.net For the aromatic ring, this process is significantly less favorable than the initial ester hydrolysis.

Photodegradation Processes

Photodegradation, driven by sunlight, represents another significant pathway for the transformation of this compound in the environment. This process can occur through direct photolysis or be catalyzed by photosensitizing agents naturally present in water, such as titanium dioxide (TiO₂). nih.gov

Studies on related compounds like 2-chlorobenzoic acid (2-CBA) and p-chlorobenzoic acid (p-CBA) show that photodegradation follows pseudo-first-order kinetics. nih.gov The process involves several potential reactions, including the cleavage of the ester bond, decarboxylation, and reductive dechlorination of the aromatic ring. researchgate.net The presence of TiO₂ has been shown to enhance the photodegradation rate of salicylic acid and its derivatives. nih.gov Optimal conditions for the photocatalytic degradation of 2-CBA have been identified at a pH of 3.5. nih.gov However, certain common ions in eutrophic waters, such as nitrate (B79036) (NO₃⁻) and phosphate (B84403) (H₂PO₄⁻), can inhibit the degradation process. nih.gov

Biodegradation Mechanisms by Microorganisms

The initial step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the acetoxy group. Bacteria such as Acinetobacter lwoffii and Pseudomonas putida are known to possess intracellular esterases that hydrolyze acetylsalicylic acid to salicylic acid and acetate (B1210297). janusinfo.se A similar enzymatic action would convert this compound to 4-chloro-2-hydroxybenzoic acid, which can then be further metabolized.

Hydrolytic Dehalogenation Pathways

Once the initial hydrolysis occurs, or if the degradation proceeds via a pathway involving the chlorinated benzoic acid structure, hydrolytic dehalogenation becomes a key step. This process, observed in the degradation of 4-chlorobenzoic acid (4-CBA), involves the replacement of the chlorine atom with a hydroxyl group derived from a water molecule. janusinfo.sefass.se This reaction can be catalyzed by various bacteria, such as Acinetobacter sp. strain ST-1, under both aerobic and anaerobic conditions. janusinfo.sefass.se The product of this dehalogenation is a dihydroxybenzoic acid, which is more amenable to ring cleavage. For instance, the hydrolytic dehalogenation of 4-CBA yields 4-hydroxybenzoic acid (4-HBA). janusinfo.sefass.se

Table 1: Substrate Specificity of Hydrolytic Dehalogenation by Acinetobacter sp. ST-1

| Compound | Dehalogenation Observed | Product |

| 4-Chlorobenzoic acid | Yes | 4-Hydroxybenzoic acid |

| 4-Bromobenzoic acid | Yes | 4-Hydroxybenzoic acid |

| 4-Iodobenzoic acid | Yes | 4-Hydroxybenzoic acid |

| 4-Fluorobenzoic acid | No | - |

| 2-Chlorobenzoic acid | No | - |

| 3-Chlorobenzoic acid | No | - |

| 2,4-Dichlorobenzoic acid | No | - |

| 3,4-Dichlorobenzoic acid | No | - |

| 3,5-Dichlorobenzoic acid | No | - |

| Data sourced from studies on Acinetobacter sp. strain ST-1, which indicate high substrate specificity for the dehalogenating enzyme. janusinfo.sefass.se |

Aromatic Ring Cleavage Metabolisms

Following dehalogenation and dihydroxylation, the aromatic ring is primed for cleavage. The most common pathway for the degradation of chlorobenzoic acids and their hydroxylated derivatives is the ortho-cleavage pathway. nih.govunesp.br In this metabolic route, a dihydroxybenzene intermediate, such as a catechol or chlorocatechol, is formed. uoradea.rofass.se

The ring is then cleaved between the two hydroxyl groups by a dioxygenase enzyme. unesp.br For example, the degradation of 2-CBA can proceed through the formation of catechol, while the degradation of other isomers might produce chlorocatechols. uoradea.ro The ortho-cleavage of these catechols results in the formation of muconic acids (e.g., cis,cis-muconic acid or chloro-cis,cis-muconic acid), which are then further metabolized through the β-ketoadipate pathway to enter central metabolism. uoradea.rojanusinfo.se

Enzyme Systems Involved in Degradation

A variety of specific enzyme systems are responsible for the biodegradation of chlorinated aromatic compounds. The complete breakdown of this compound would require a consortium of these enzymes.

Esterases : An initial hydrolysis of the acetoxy group would be catalyzed by an esterase, similar to the one found in Acinetobacter lwoffii that degrades aspirin (B1665792). janusinfo.se

Dehalogenases : The critical dehalogenation step is carried out by specialized dehalogenases. The bacterial hydrolytic dehalogenation of 4-CBA is a coenzyme A (CoA)-activation-type catabolic pathway, often encoded by the fcb operon. mdpi.com This operon includes genes for transport and the dehalogenase enzyme itself. mdpi.com

Dioxygenases : These enzymes introduce hydroxyl groups onto the aromatic ring, a crucial activation step before cleavage. For 2-CBA, the enzyme 2-chlorobenzoate-1,2-dioxygenase is involved. uoradea.ro For the subsequent ring cleavage, enzymes like catechol-1,2-dioxygenase or chlorocatechol-1,2-dioxygenase are utilized. uoradea.rofass.se These enzymes are essential components of the ortho-cleavage pathway.

Table 2: Biodegradation Rates of Various Chlorobenzoic Acids by Aeromonas hydrophila

| Compound | Initial Degradation Rate (µM/hr) |

| 3-Chlorobenzoic acid | 65 |

| 2-Chlorobenzoic acid | 41 |

| 3,4-Dichlorobenzoic acid | 15.5 |

| 4-Chlorobenzoic acid | 5 |

| Data illustrates the differing susceptibility of various chlorobenzoic acid isomers to microbial degradation by the same bacterial strain. journaljpri.comresearchgate.netunesp.br |

Future Research Directions and Unexplored Avenues for 2 Acetoxy 4 Chlorobenzoic Acid

While 2-Acetoxy-4-chlorobenzoic acid, a chlorinated analog of aspirin (B1665792), has been a subject of interest, its full potential remains to be unlocked. Future research is poised to expand its utility through innovative synthesis, novel chemical reactions, predictive computational modeling, and applications in cutting-edge technologies.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement. Planarity and intramolecular hydrogen bonds (e.g., N–H⋯O) are critical for validating molecular geometry .

How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry with X-ray crystallography to confirm structural assignments .

- Computational adjustments : Incorporate solvent models (e.g., PCM for polar solvents) in DFT calculations to improve agreement with experimental data .

- Statistical analysis : Apply R-factors and residual density maps in crystallographic refinements to identify systematic errors .

What are the best practices for analyzing hydrogen-bonding networks and supramolecular arrangements in this compound crystals?

Q. Advanced Research Focus

- Software tools : Use SHELX suite (SHELXL, SHELXS) for structure solution and refinement. Centrosymmetric dimers linked via O–H⋯O hydrogen bonds are common in benzoic acid derivatives .

- Packing analysis : Evaluate stacking interactions (e.g., π–π interactions along the b-axis) using Mercury or CrystalExplorer to interpret stability and polymorphism .

- Thermal parameters : Refine anisotropic displacement parameters to assess dynamic disorder in crystal lattices .

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in pharmacological applications?

Q. Advanced Research Focus

- Substituent effects : Replace the acetoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .

- Bioisosteric replacements : Explore thioester or amide analogs to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Experimental phasing : For novel derivatives, employ SHELXC/D/E pipelines for rapid crystallographic phase determination in high-throughput studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.